n2-Cyclopropyl-2,5-pyridinediamine
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Overview
Description
N2-Cyclopropyl-2,5-pyridinediamine: is a chemical compound with the molecular formula C8H11N3 It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a 2,5-pyridinediamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclopropyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N2-Cyclopropyl-2,5-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopropyl group are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, nucleophiles; reactions may require the use of catalysts and specific solvents to achieve desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-cyclopropyl-2,5-pyridinedione, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N2-Cyclopropyl-2,5-pyridinediamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2-Cyclopropyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group and the pyridine ring contribute to its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N2-Cyclopropyl-2,5-pyridinediamine can be compared with other similar compounds, such as:
N2-Cyclopropyl-2,3-pyridinediamine: Similar structure but with different substitution pattern on the pyridine ring.
N2-Cyclopropyl-3,5-pyridinediamine: Another isomer with variations in the position of the amino groups.
N2-Cyclopropyl-2,4-pyridinediamine: Differing in the position of the amino groups on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the cyclopropyl group further enhances its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-N-cyclopropylpyridine-2,5-diamine |
InChI |
InChI=1S/C8H11N3/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3,9H2,(H,10,11) |
InChI Key |
LZSIWOWWMLUCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)N |
Origin of Product |
United States |
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